

# Application Notes and Protocols: Oleyl Ricinoleate as a Plasticizer in Polymer Research

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## Compound of Interest

Compound Name: Oleyl Ricinoleate

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## Introduction

**Oleyl ricinoleate**, an ester derived from castor oil, is emerging as a sustainable and high-performance bio-based plasticizer for various polymers. Its inherent biodegradability, low toxicity, and excellent plasticizing efficiency make it a compelling alternative to traditional petroleum-based plasticizers like phthalates, which are facing increasing scrutiny due to health and environmental concerns.[1][2] This document provides detailed application notes and experimental protocols for utilizing **oleyl ricinoleate** and its derivatives in polymer research, with a special focus on Polyvinyl Chloride (PVC), and explores its applications in drug delivery systems.

## Section 1: Application in Polymer Modification

**Oleyl ricinoleate** and its derivatives, such as Methyl Acetyl Ricinoleate (MAR), function as external plasticizers.[3][4] They work by embedding themselves between polymer chains, which disrupts the intermolecular forces, increases the free volume, and enhances the mobility of the polymer chains.[4][5] This molecular-level interaction leads to a reduction in the glass transition temperature (Tg), increased flexibility, and improved processability of the polymer.[3][4]

## Key Performance Characteristics

The incorporation of ricinoleate-based plasticizers into polymer matrices, particularly PVC, results in significant improvements in material properties:

- **Enhanced Flexibility and Elongation:** A primary benefit is the dramatic increase in the elongation at break, transforming rigid polymers into flexible materials.[3][6]
- **Reduced Glass Transition Temperature (Tg):** A lower Tg signifies a wider temperature range for the material's flexible state.[3][7]
- **Improved Thermal Stability:** Some ricinoleate derivatives can enhance the thermal stability of PVC by scavenging HCl released during degradation.[8]
- **Good Compatibility:** Derivatives like MAR show good miscibility with PVC, leading to homogenous materials.[3]
- **Low Migration and Volatility:** Compared to some conventional plasticizers, bio-based esters with higher molecular weight can exhibit reduced migration from the polymer matrix, which is crucial for applications in sensitive products like medical devices and food packaging.[9]

## Data Presentation: Effects of Ricinoleate-Based Plasticizers on PVC

The following tables summarize the quantitative effects of ricinoleate derivatives on the mechanical and thermal properties of PVC.

Table 1: Effect of Methyl Acetyl Ricinoleate (MAR) Concentration on PVC Properties[3]

Plasticizer Concentration (PHR*)	Tensile Strength (MPa)	Elongation at Break (%)	Glass Transition Temp. (Tg) (°C)	Melt Flow Index (g/10 min)
50	-	-	8.2	3.977
90	-	-	-25.6	44.244

\*PHR: Parts per hundred parts of resin by weight.

Table 2: Thermal Properties of PVC Plasticized with Epoxidized Glycidyl Ester of Ricinoleic Acetic Ester (EGERAE) vs. DOP[8]

Plasticizer Formulation (50 PHR total)	Initial Decomposition Temp. (Ti) (°C)	10% Mass-Loss Temp. (T10) (°C)	50% Mass-Loss Temp. (T50) (°C)
100% DOP	262.2	255.5	300.5
100% EGERAE	271.8	275.8	320.8

Table 3: Mechanical Properties of PVC Plasticized with EGERAE vs. DOP[8]

Plasticizer Formulation (PHR)	Tensile Strength (MPa)	Elongation at Break (%)
50 PHR DOP	-	256.9
10 PHR EGERAE + 40 PHR DOP	-	308.4
30 PHR EGERAE + 20 PHR DOP	-	337.9

## Section 2: Experimental Protocols

### Preparation of Plasticized PVC Films

This protocol describes the preparation of plasticized PVC films using a two-roll mill, a common method for achieving good dispersion of the plasticizer.[2][10]

Materials and Equipment:

- PVC resin (e.g., K-value 67)
- **Oleyl ricinoleate** derivative (e.g., MAR)
- Thermal stabilizer (e.g., Ca/Zn stearate)

- Two-roll mill with heating capabilities
- Hydraulic press with heating and cooling
- Mixing vessel

Protocol:

- Pre-mixing: In a mixing vessel, combine 100 parts of PVC resin with the desired parts of the **oleyl ricinoleate** plasticizer (e.g., 50 PHR) and a suitable amount of thermal stabilizer (e.g., 2-3 PHR).
- Dry Blending: For larger batches, a high-speed mixer can be used. Mix the components at a temperature between 25°C and 70°C. For plasticizer levels above 20 PHR, it is advisable to add the plasticizer in two stages to ensure uniform absorption.<sup>[11][12]</sup> The mixing is continued until a drop temperature of 55°C to 65°C is reached to form a free-flowing dry blend.<sup>[1][11]</sup>
- Milling: Set the temperature of the two-roll mill to approximately 140-160°C.
- Compounding: Transfer the pre-mixed compound to the heated two-roll mill.
- Homogenization: Continuously fold and pass the molten polymer through the mill for approximately 10-15 minutes to ensure a homogeneous mixture.<sup>[10]</sup>
- Sheet Formation: Once homogenized, remove the polymer sheet from the mill.
- Compression Molding: Place the sheet in a mold and preheat in a hydraulic press at 160-170°C for 5 minutes with minimal pressure.
- Pressing: Apply a pressure of 10-15 MPa for 5 minutes.
- Cooling: Cool the mold under pressure to room temperature.
- Sample Conditioning: Remove the film and condition at  $23 \pm 2^\circ\text{C}$  and  $50 \pm 5\%$  relative humidity for at least 24 hours before testing.

## Characterization of Plasticized Films

### 2.2.1. Thermal Analysis

- Differential Scanning Calorimetry (DSC):
  - Objective: To determine the glass transition temperature ( $T_g$ ).
  - Procedure:
    - Weigh 5-10 mg of the plasticized film into an aluminum DSC pan.
    - Place the pan in the DSC cell.
    - Heat the sample from room temperature to 120°C at a heating rate of 10 K/min under a nitrogen atmosphere (50 cm<sup>3</sup>/min).[\[7\]](#)[\[13\]](#)
    - Quench-cool the sample.
    - Reheat the sample under the same conditions to obtain the  $T_g$  from the second heating scan. The  $T_g$  is determined as the midpoint of the transition in the heat flow curve.[\[7\]](#)  
[\[14\]](#)
- Thermogravimetric Analysis (TGA):
  - Objective: To assess the thermal stability of the plasticized PVC.
  - Procedure:
    - Place 10-15 mg of the sample in a TGA crucible.
    - Heat the sample from 30°C to 600°C at a heating rate of 10 K/min under a nitrogen atmosphere.[\[13\]](#)
    - Record the mass loss as a function of temperature to determine the onset of degradation ( $T_i$ ) and other key degradation temperatures ( $T_{10}$ ,  $T_{50}$ ).[\[8\]](#)

### 2.2.2. Mechanical Testing

- Tensile Testing:

- Objective: To determine tensile strength, elongation at break, and Young's modulus.
- Procedure:
  - Cut dumbbell-shaped specimens from the conditioned films according to ASTM D638 or ISO 527 standards.
  - Measure the thickness and width of the gauge section of each specimen.
  - Mount the specimen in the grips of a universal testing machine.
  - Apply a constant rate of extension (e.g., 50 mm/min) until the specimen fractures.
  - Record the load and extension data to calculate the tensile properties.[\[15\]](#)

## Section 3: Application in Drug Delivery Systems

**Oleyl ricinoleate**'s properties as a lipid excipient make it valuable in the formulation of drug delivery systems, particularly for poorly water-soluble drugs. Lipids can enhance the solubility and bioavailability of such drugs.[\[16\]](#)

### Role in Drug Delivery

- Permeation Enhancer: **Ricinoleyl ricinoleate** has been shown to increase the permeability of the stratum corneum, facilitating the transdermal delivery of active pharmaceutical ingredients (APIs).
- Lipid Carrier: It can be used as the oil phase in lipid-based formulations such as:
  - Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal tract.[\[17\]](#)[\[18\]](#) This can improve the oral bioavailability of lipophilic drugs.
  - Lipid Nanoparticles (LNPs): These include Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which can encapsulate drugs, protecting them from degradation and enabling controlled release.[\[19\]](#)[\[20\]](#)

## Protocol for Lipid Nanoparticle Formulation (Microfluidic Mixing)

This protocol provides a general guideline for the formulation of lipid nanoparticles for drug encapsulation using a microfluidic mixing technique.[\[21\]](#)[\[22\]](#)

Materials and Equipment:

- **Oleyl ricinoleate** (as part of the lipid phase)
- Other lipids (e.g., phospholipids, cholesterol, PEG-lipid)
- Active Pharmaceutical Ingredient (API)
- Ethanol (or other suitable organic solvent)
- Aqueous buffer (e.g., citrate buffer)
- Microfluidic mixing system (e.g., NanoAssemblr)
- Syringe pumps

Protocol:

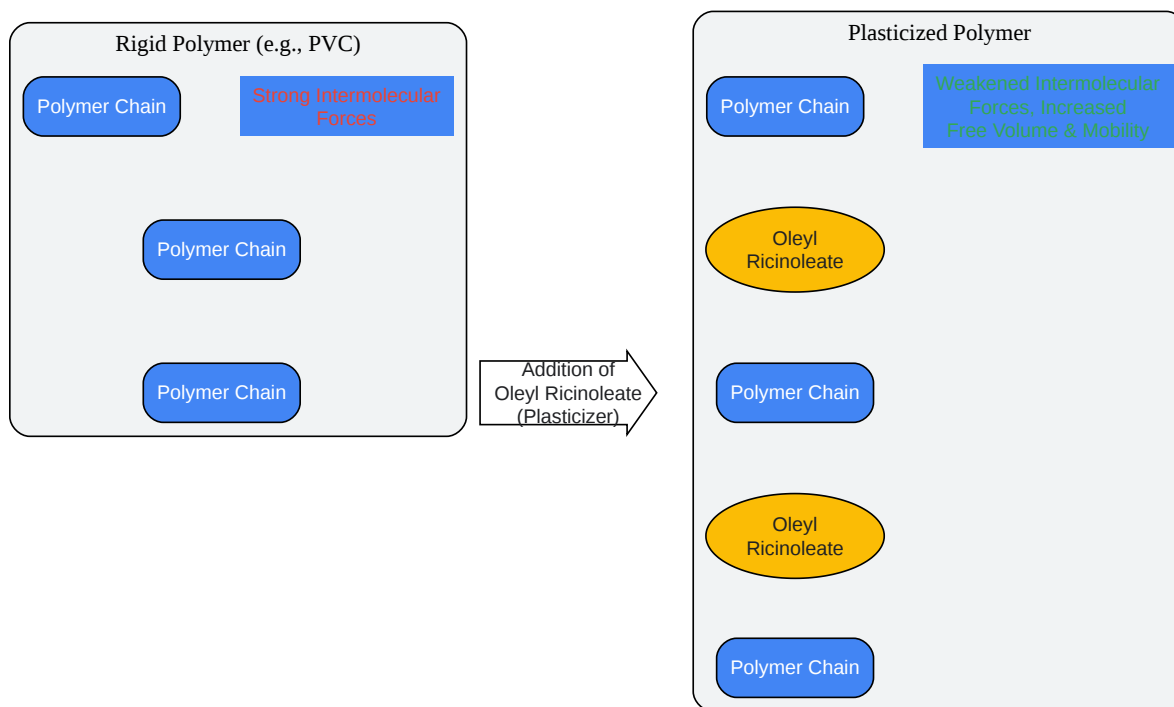
- Prepare the Organic Phase: Dissolve the API, **oleyl ricinoleate**, and other lipid components in ethanol to form a clear solution.[\[23\]](#)
- Prepare the Aqueous Phase: Dissolve any aqueous-soluble components in the chosen buffer.
- Set up the Microfluidic System: Prime the microfluidic cartridge and syringes with the respective solvents according to the manufacturer's instructions.[\[21\]](#)
- Mixing: Load the organic and aqueous phases into separate syringes and place them on the syringe pumps.
- Formulation: Pump the two phases through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing within the microfluidic channels induces

the self-assembly of the lipids into nanoparticles, encapsulating the API.[22]

- Purification: The resulting nanoparticle suspension is typically purified to remove the organic solvent and non-encapsulated API, often through dialysis or tangential flow filtration.
- Characterization: Characterize the lipid nanoparticles for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

## Section 4: Visualizations

### Mechanism of Plasticization

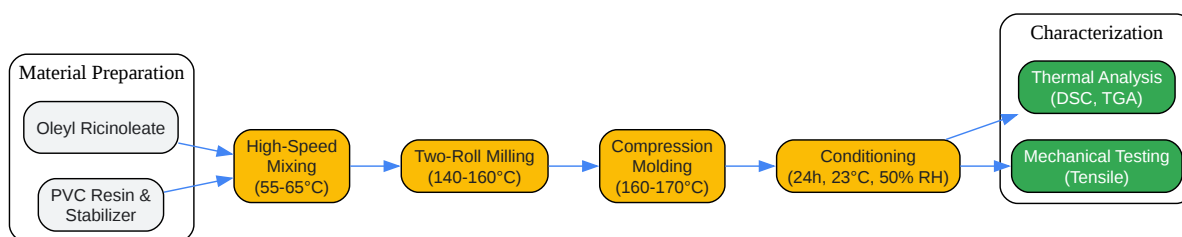




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Caption: Mechanism of polymer plasticization by **oleyl ricinoleate**.

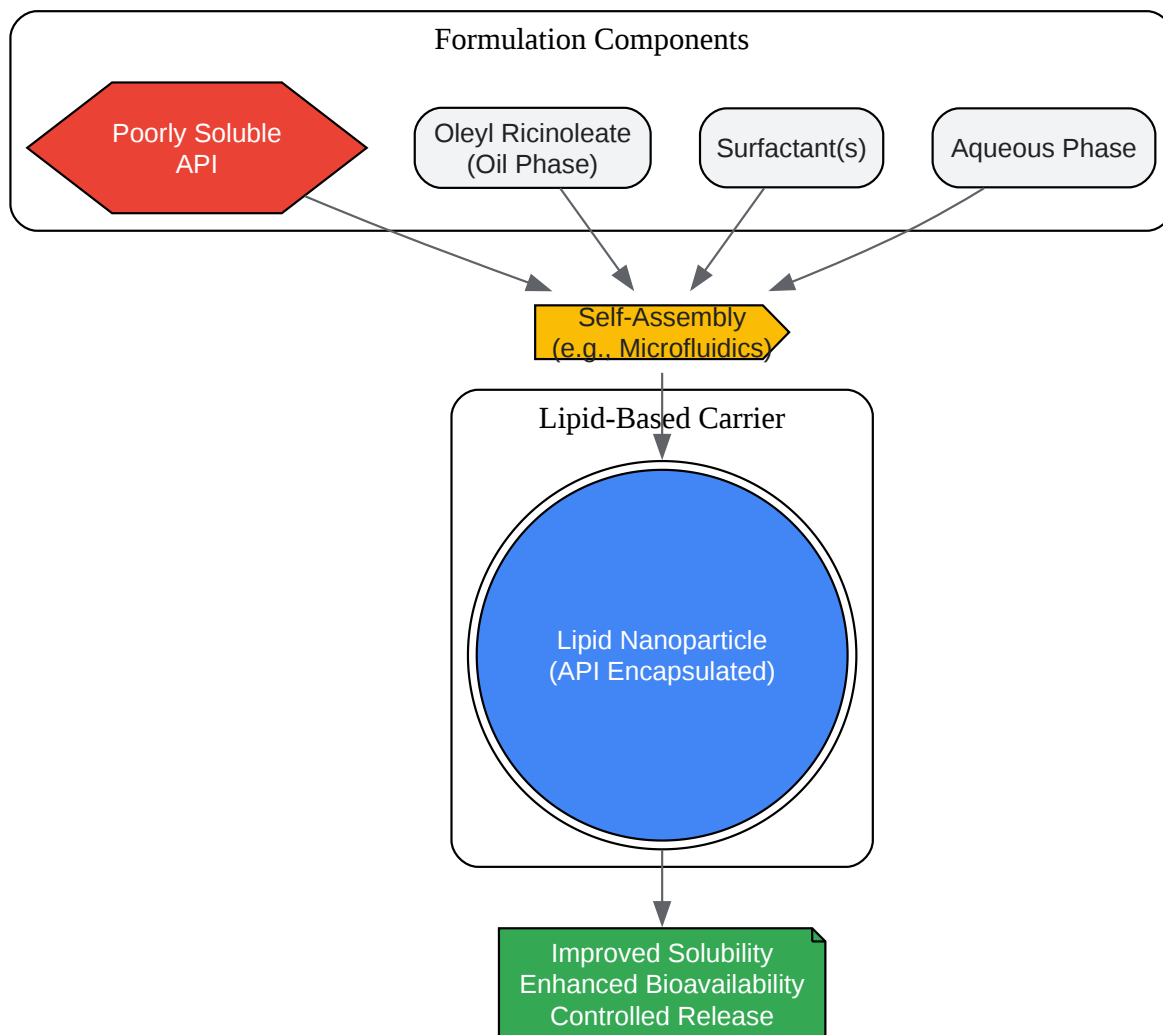
## Experimental Workflow for Plasticized Film Production



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Caption: Experimental workflow for producing and testing plasticized films.

## Oleyl Ricinoleate in Lipid-Based Drug Delivery



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Caption: Role of **oleyl ricinoleate** in a lipid-based drug delivery system.

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